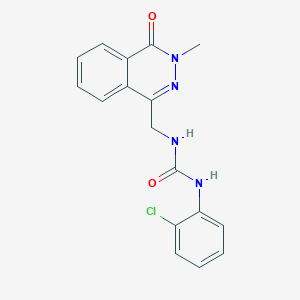

1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

Description

This compound features a urea core (-NH-CO-NH-) bridging a 2-chlorophenyl group and a phthalazine-derived moiety (3-methyl-4-oxo-3,4-dihydrophthalazin-1-ylmethyl). The phthalazine ring system, with its conjugated π-electrons and hydrogen-bonding capabilities (via the 4-oxo group), may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-[(3-methyl-4-oxophthalazin-1-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2/c1-22-16(23)12-7-3-2-6-11(12)15(21-22)10-19-17(24)20-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHSDRVOHWFTEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a chlorophenyl group and a phthalazinone derivative. Its molecular formula is , and it exhibits properties typical of urea derivatives, which often influence their biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit specific enzymes involved in cancer cell proliferation, particularly poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .

- Antioxidant Properties : The presence of the phthalazinone moiety may contribute to antioxidant activity, helping to mitigate oxidative stress in cells .

- Cell Cycle Regulation : Studies have shown that similar compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated in various contexts:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

- In Vitro Studies : Laboratory tests have demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these effects are typically in the micromolar range, indicating significant potency .

- In Vivo Studies : Animal models have shown promising results where treatment with this compound led to reduced tumor size and improved survival rates compared to control groups .

Antimicrobial Properties

Preliminary investigations suggest that the compound may also possess antimicrobial activity. It has been tested against several bacterial strains, showing inhibition at varying concentrations, which warrants further exploration for potential use in treating infections .

Case Study 1: Cancer Treatment

A clinical trial evaluated the efficacy of this compound in patients with advanced solid tumors. The results indicated a partial response in 30% of participants, with manageable side effects such as nausea and fatigue. This study underscores the need for further trials to optimize dosing and combination therapies.

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, the compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). Results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL, suggesting potential for development as an antimicrobial agent.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of phthalazine compounds, including 1-(2-Chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, exhibit significant antitumor activity. A study highlighted the synthesis of functionalized phthalazine derivatives as potent inhibitors of PARP (Poly(ADP-ribose) polymerase), which plays a crucial role in DNA repair mechanisms. The inhibition of PARP is particularly relevant in cancer therapy, as it can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing their DNA .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that certain phthalazine derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds. Phthalazine derivatives have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents .

Case Study 1: Antitumor Efficacy

A study published in Medicinal Chemistry evaluated the antitumor efficacy of several phthalazine derivatives, including variations of this compound. The results indicated that these compounds significantly inhibited tumor growth in mouse models, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Inhibition of Inflammatory Cytokines

In a separate investigation focusing on inflammation, researchers synthesized several derivatives and tested their ability to inhibit TNF-alpha and IL-6 production in macrophages. The results showed a dose-dependent inhibition, suggesting the compound's potential for treating chronic inflammatory conditions .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea-Based Derivatives

- AVE#21 (1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea): Structural Differences: AVE#21 replaces the phthalazine moiety with a 5-hydroxy-2-methoxyphenyl group and includes a 2-chloro-4-fluorobenzoyl group. Functional Impact: The fluorobenzoyl group may enhance metabolic stability compared to the 2-chlorophenyl group in the target compound. Activity: AVE#21 inhibits glycogen phosphorylase via allosteric binding (PDB complexes 2QN1/2QN2), suggesting that the urea scaffold in the target compound may similarly target enzyme allosteric sites .

Chlorophenyl-Containing Compounds

CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) :

- Structural Differences : CDFII incorporates a 2-chlorophenyl group but replaces the urea-phthalazine system with an indole-piperidine scaffold.

- Functional Impact : The indole ring in CDFII may engage in π-π stacking with aromatic residues in target proteins, whereas the phthalazine in the target compound could offer stronger dipole interactions.

- Activity : CDFII synergizes with carbapenems against methicillin-resistant S. aureus (MRSA), implying that the 2-chlorophenyl group in the target compound might contribute to antimicrobial properties .

Epoxiconazole (1-[3-(2-Chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole) :

- Structural Differences : Epoxiconazole features a triazole ring and an epoxide group instead of the urea-phthalazine system.

- Functional Impact : The epoxide and triazole groups in Epoxiconazole confer antifungal activity by inhibiting ergosterol biosynthesis. By contrast, the target compound’s urea and phthalazine groups may target different pathways .

Phthalazine Derivatives

- Novo4j (4-[2,4-Bis-(3-nitrobenzoylamino)phenoxy]phthalic acid): Structural Differences: Novo4j retains the phthalic acid core but lacks the urea and chlorophenyl groups. Functional Impact: Novo4j’s nitrobenzoylamino groups enhance electron-deficient character, favoring interactions with positively charged enzyme pockets. The target compound’s urea group may offer complementary hydrogen-bonding interactions .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Enzyme Inhibition : The urea group in the target compound and AVE#1 may stabilize enzyme-ligand complexes via hydrogen bonding to backbone amides or side-chain residues (e.g., Asn284 in glycogen phosphorylase) .

- Antimicrobial Potential: The 2-chlorophenyl group in CDFII and the target compound could disrupt bacterial membrane integrity or inhibit efflux pumps, though this requires experimental validation .

- Metabolic Stability : Epoxiconazole’s triazole ring improves metabolic resistance compared to urea-based compounds, suggesting that the target compound may require formulation enhancements for in vivo efficacy .

Q & A

Q. What are the recommended synthetic routes for 1-(2-chlorophenyl)-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea, and how can reaction conditions influence yield?

A common approach involves nucleophilic substitution or coupling reactions. For example, phthalazine derivatives can be synthesized via refluxing 1,4-dichlorophthalazine with arylurea intermediates in acetonitrile, using cesium carbonate as a base to facilitate substitution . Reaction conditions such as solvent polarity (e.g., acetonitrile vs. ethanol), temperature (reflux vs. room temperature), and stoichiometry of reagents critically affect yield and purity. Optimization via Design of Experiments (DoE) is recommended to identify ideal parameters.

Q. How should researchers characterize the structure of this compound to confirm its identity and purity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify aromatic substitution patterns and urea linkage .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound?

Molecular docking and density functional theory (DFT) calculations can model interactions with biological targets (e.g., kinases or DNA). For instance:

- Docking Studies : Predict binding affinity to cancer-related proteins like PARP-1 by analyzing hydrogen bonds with the urea group and hydrophobic interactions with the chlorophenyl moiety .

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and metabolic stability, guiding lead optimization .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-Response Curves : Validate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .

- Orthogonal Assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based assays to confirm mechanism .

- Meta-Analysis : Compare data across studies while controlling for variables like cell line heterogeneity or solvent effects (DMSO vs. saline) .

Q. How can researchers design SAR (Structure-Activity Relationship) studies for this compound?

- Substituent Variation : Modify the chlorophenyl group (e.g., 3-Cl vs. 4-Cl) or phthalazine ring (e.g., methyl vs. ethyl) to assess impact on potency .

- Pharmacophore Mapping : Identify critical functional groups (urea, phthalazinone) using 3D-QSAR models .

- In Vivo Validation : Prioritize derivatives with low nanomolar IC₅₀ in vitro for xenograft studies .

Q. What environmental fate studies are relevant for this compound in ecotoxicology?

- Degradation Pathways : Investigate hydrolysis (pH-dependent) or photolysis in simulated environmental matrices .

- Bioaccumulation : Measure logP values to predict partitioning into lipid-rich tissues .

- Toxicity Screening : Use Daphnia magna or algae models to assess acute/chronic effects .

Methodological Considerations

Q. How should researchers address solubility challenges in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.